N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
説明
特性
IUPAC Name |
N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O/c1-2-37-25-15-13-22(14-16-25)31-27-26-21-30-36(24-11-7-4-8-12-24)28(26)33-29(32-27)35-19-17-34(18-20-35)23-9-5-3-6-10-23/h3-16,21H,2,17-20H2,1H3,(H,31,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFJFYIINNJFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a pyrazolo[3,4-d]pyrimidine core with various substituents that may influence its biological activity.
Anticancer Activity
Research indicates that compounds similar to N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit anticancer properties. For instance, studies on related pyrazolopyrimidine derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell growth.
Neuropharmacological Effects
Derivatives containing the phenylpiperazine moiety have been noted for their neuropharmacological effects. They have been shown to interact with serotonin receptors, which could lead to anxiolytic or antidepressant effects. For example, piperazine derivatives have been documented to inhibit human acetylcholinesterase, suggesting potential implications in neurodegenerative diseases .
TRPC Channel Modulation
Recent findings highlight the role of similar compounds in modulating Transient Receptor Potential Canonical (TRPC) channels. Specifically, some derivatives have demonstrated the ability to activate TRPC6 channels dose-dependently, which plays a critical role in calcium signaling and cellular excitability .
Study 1: Anticancer Efficacy
In a study examining the anticancer properties of pyrazolopyrimidine derivatives, compounds with structural similarities to N-(4-ethoxyphenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine were tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 0.5 μM, with observed apoptosis through caspase activation.
Study 2: Neuropharmacological Assessment
A neuropharmacological assessment of 4-substituted piperazine derivatives revealed that they could effectively modulate serotonin receptor activity. In vitro assays demonstrated that these compounds could reduce anxiety-like behavior in rodent models when administered at doses ranging from 1 to 10 mg/kg.
Data Tables
| Activity | Compound | IC50 (μM) | Effect |
|---|---|---|---|
| Anticancer | N-(4-ethoxyphenyl)-1-phenyl... | 0.5 | Induces apoptosis |
| Neuropharmacological | Piperazine derivatives | 2.0 | Reduces anxiety-like behavior |
| TRPC Channel Activation | Similar pyrazolopyrimidines | 0.019 | Activates TRPC6 |
類似化合物との比較
Comparison with Structurally Similar Compounds
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Estimated molecular weight based on structural analogs.
Key Observations:
Dimethoxy substituents (890892-46-3) enhance solubility due to hydrogen-bonding capacity .
Piperazine Modifications :
- The 4-phenylpiperazine in the target compound may confer stronger π-π stacking interactions compared to methylpiperazine (946289-20-9) or benzylpiperazine (878063-77-5), which could enhance binding to hydrophobic receptor pockets .
Bioactivity Implications: Chlorine substituents (946289-20-9, 878063-77-5) are associated with increased metabolic stability but may introduce toxicity risks (e.g., H302 hazard warnings in related compounds) .
Research Findings and Pharmacological Relevance
- Kinase Inhibition: Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are known inhibitors of kinases like Aurora A and BCR-ABL. The 4-phenylpiperazine group in the target compound may mimic ATP-binding motifs, enhancing competitive inhibition .
- Anticancer Potential: Structural analogs with chloro or methoxy substituents (e.g., 878063-77-5) have shown moderate activity against leukemia cell lines (IC₅₀: 1–10 μM), suggesting the target compound may exhibit similar profiles .
- Toxicity Considerations : Related compounds with halogenated aryl groups (e.g., 946289-20-9) have hazard statements for acute toxicity (H302) and skin irritation (H315), indicating a need for careful safety profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
